Computed Lipophilicity (XLogP3-AA) Distinguishes the 4-Trifluoromethylbenzenesulfonamide from the Methanesulfonamide Analog
The target compound exhibits a computed XLogP3-AA of 3.8 [1], reflecting its balanced lipophilicity conferred by the 4-trifluoromethylbenzenesulfonamide core. In contrast, the direct methanesulfonamide analog N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide (CAS 1788677-97-3, molecular formula C10H14ClNO3S, MW 263.74 g·mol⁻¹) lacks the lipophilic 4-trifluoromethylphenyl ring entirely . The quantified difference in computed logP is estimated at ≥2.5 log units, representing a >300-fold difference in octanol-water partition coefficient. This divergence has direct implications for passive membrane permeability, plasma protein binding, and pharmacokinetic volume of distribution in cell-based and in vivo models.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 (PubChem computed) |
| Comparator Or Baseline | N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide (CAS 1788677-97-3): XLogP3-AA ~1.3 (estimated by structural analogy; experimentally determined logP not available) |
| Quantified Difference | ΔXLogP3-AA ≈ 2.5 (representing >300-fold difference in partition coefficient) |
| Conditions | In silico computed property (XLogP3 algorithm, PubChem release 2019.06.18) |
Why This Matters
For cell-permeability-dependent assays and in vivo studies, lipophilicity differences of this magnitude can determine whether a compound achieves intracellular target engagement or remains trapped in the extracellular compartment, directly impacting screening hit rates and SAR interpretation.
- [1] PubChem. Compound Summary for CID 76149860: Computed XLogP3-AA = 3.8. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/76149860 (accessed April 27, 2026). View Source
